molecular formula C9H10O2 B12894398 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one CAS No. 75822-59-2

1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one

Cat. No.: B12894398
CAS No.: 75822-59-2
M. Wt: 150.17 g/mol
InChI Key: GCFDUENSDPVSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with an ethynyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and acetylene.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction, often involving a catalyst such as palladium or copper.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Ketone Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.

    Cycloaddition: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Diels-Alder reactions with dienes under thermal or catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The furan ring and ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Ethynyl-2-methylfuran-3-yl)ethan-1-one: Lacks the dihydrofuran ring, which may affect its reactivity and biological activity.

    1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)propan-1-one: Has a longer carbon chain, potentially altering its physical and chemical properties.

    1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethanol: Contains an alcohol group instead of a ketone, which can significantly change its reactivity and interactions with biological molecules.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

75822-59-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(2-ethynyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C9H10O2/c1-4-8-5-9(6(2)10)7(3)11-8/h1,8H,5H2,2-3H3

InChI Key

GCFDUENSDPVSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(O1)C#C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.